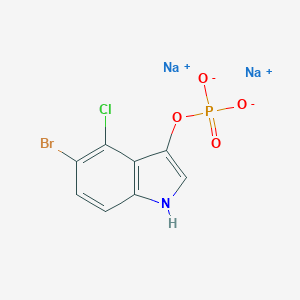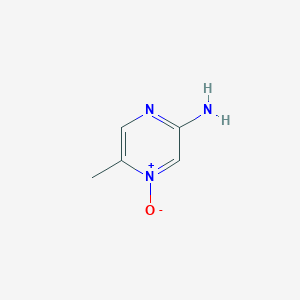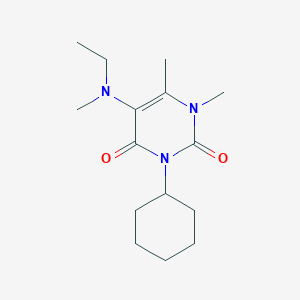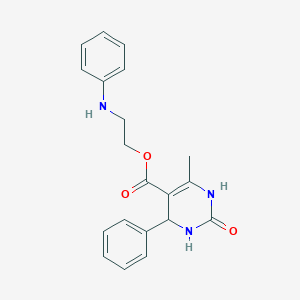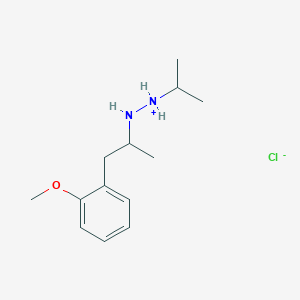
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride, also known as L-Deprenyl or selegiline, is a selective and irreversible monoamine oxidase B (MAO-B) inhibitor. It was first synthesized in 1971 by the Hungarian chemist József Knoll, and has since been used for the treatment of Parkinson's disease and depression. In recent years, L-Deprenyl has gained attention for its potential use as a neuroprotective agent and cognitive enhancer.
Mécanisme D'action
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride works by irreversibly inhibiting the enzyme MAO-B, which is responsible for breaking down dopamine in the brain. By inhibiting MAO-B, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride increases dopamine levels in the brain, which can help improve symptoms of Parkinson's disease. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Effets Biochimiques Et Physiologiques
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help improve symptoms of Parkinson's disease. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have antioxidant and anti-inflammatory effects, which can help protect neurons from damage. 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has several advantages for use in lab experiments. It is a selective and irreversible MAO-B inhibitor, which means that it has a specific target and is not likely to interact with other enzymes or receptors. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been extensively studied and has a well-established safety profile.
One limitation of using 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride in lab experiments is that it can be difficult to obtain in large quantities. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.
Orientations Futures
There are several potential future directions for research on 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride. One area of interest is its potential use as a cognitive enhancer. 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to increase levels of BDNF, which is important for learning and memory. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to improve cognitive function in animal models of aging and Alzheimer's disease.
Another area of interest is the development of novel MAO-B inhibitors based on the structure of 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride. By modifying the structure of 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride, it may be possible to develop more potent and selective MAO-B inhibitors with fewer side effects.
Conclusion
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride is a selective and irreversible MAO-B inhibitor that has been used for the treatment of Parkinson's disease and depression. It has also gained attention for its potential use as a neuroprotective agent and cognitive enhancer. 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride works by increasing dopamine levels in the brain and has been shown to have antioxidant and anti-inflammatory effects. While 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has several advantages for use in lab experiments, there are also some limitations, such as its short half-life. Future research on 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride may focus on its potential use as a cognitive enhancer and the development of novel MAO-B inhibitors.
Méthodes De Synthèse
The synthesis of 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride involves the reaction of 2-phenylpropanal with hydrazine to form 2-phenylpropylhydrazine. This intermediate is then reacted with o-methoxyphenethylbromide to form 1-isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Applications De Recherche Scientifique
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been extensively studied for its neuroprotective properties. It has been shown to increase dopamine levels in the brain, which can help improve symptoms of Parkinson's disease. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have antioxidant and anti-inflammatory effects, which can help protect neurons from damage.
Propriétés
Numéro CAS |
102583-72-2 |
|---|---|
Nom du produit |
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride |
Formule moléculaire |
C13H23ClN2O |
Poids moléculaire |
258.79 g/mol |
Nom IUPAC |
[1-(2-methoxyphenyl)propan-2-ylamino]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H22N2O.ClH/c1-10(2)14-15-11(3)9-12-7-5-6-8-13(12)16-4;/h5-8,10-11,14-15H,9H2,1-4H3;1H |
Clé InChI |
DNBHHOFCLSUKLD-UHFFFAOYSA-N |
SMILES |
CC(C)[NH2+]NC(C)CC1=CC=CC=C1OC.[Cl-] |
SMILES canonique |
CC(C)[NH2+]NC(C)CC1=CC=CC=C1OC.[Cl-] |
Synonymes |
[1-(2-methoxyphenyl)propan-2-ylamino]-propan-2-yl-azanium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



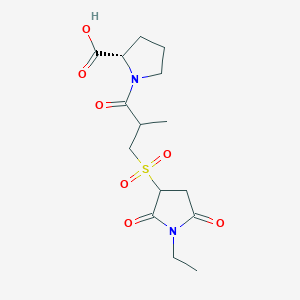
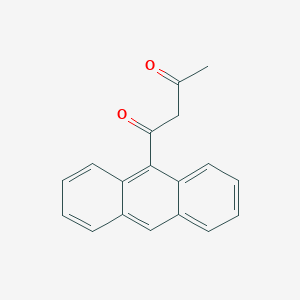
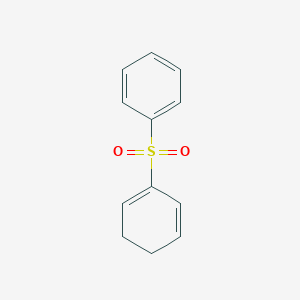
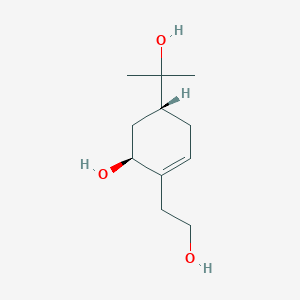
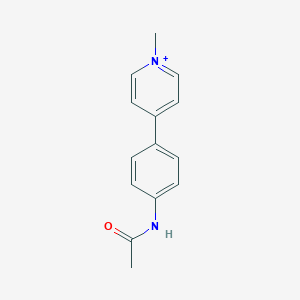
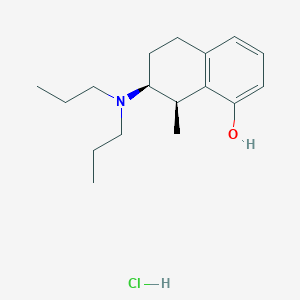

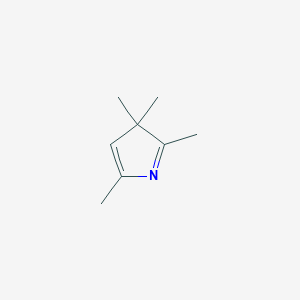
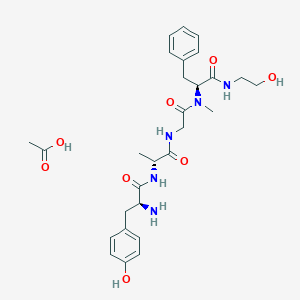
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)
